molecular formula C10H18N2O2S B2463331 Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate CAS No. 864958-51-0

Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate

Cat. No. B2463331
CAS RN: 864958-51-0
M. Wt: 230.33
InChI Key: KPAOKCBKJXBXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of TBTCP has been determined through various methods, including single crystal X-ray diffraction. It exhibits significant features in its molecular structure, such as the orientation of carbamate and amide dipoles, and exhibits strong antiparallel hydrogen bonding and columnar stacking in its crystal form.


Chemical Reactions Analysis

TBTCP serves as a key intermediate in various organic reactions, such as the preparation of quinoxaline-3-carboxylates and their analogues, demonstrating its versatility in organic synthesis. It is also involved in the synthesis of tert-butyl esters, demonstrating a practical approach in organic synthesis.


Physical And Chemical Properties Analysis

TBTCP is a white, crystalline solid that is soluble in water and other polar solvents. It has a melting point of 200-201°C .

Scientific Research Applications

Synthesis of Anticancer Drug Intermediates

TBTCP serves as an intermediate in the synthesis of small molecule anticancer drugs. Researchers have utilized it to create compounds with potential anticancer properties. Its role in pharmaceutical research is crucial, as it contributes to the development of novel therapies .

Biological Research and Cellular Processes

TBTCP finds application in biological research, particularly in the study of cellular processes. Scientists use it to synthesize compounds that interact with biological systems in specific ways. Its water solubility and versatility make it valuable for investigating cellular mechanisms.

Chemical Synthesis and Medicinal Chemistry

In medicinal chemistry, TBTCP plays a vital role as a building block for designing new drug candidates. Researchers modify its structure to create derivatives with desired pharmacological properties. Its carbamothioylpyrrolidine moiety offers opportunities for drug discovery .

Peptide and Protein Chemistry

TBTCP is employed in peptide and protein chemistry. Researchers use it as a protecting group during peptide synthesis. By attaching TBTCP to specific amino acids, they can selectively protect functional groups, allowing precise peptide assembly .

Organic Synthesis and Chiral Ligands

Chiral ligands are essential in asymmetric synthesis. TBTCP’s chiral center makes it valuable for creating enantioselective catalysts. Researchers have explored its use in asymmetric reactions, such as asymmetric hydrogenation and cross-coupling reactions .

Materials Science and Surface Modification

TBTCP’s functional groups enable its attachment to surfaces. Researchers have used it for surface modification, enhancing material properties. Applications include modifying nanoparticles, sensors, and polymer surfaces for specific functions .

Safety and Hazards

TBTCP is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAOKCBKJXBXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864958-51-0
Record name tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.